molecular formula C12H17NO4 B5852003 N-ethyl-2,4,5-trimethoxybenzamide

N-ethyl-2,4,5-trimethoxybenzamide

Cat. No.: B5852003
M. Wt: 239.27 g/mol
InChI Key: WJGCZZJYQWMURE-UHFFFAOYSA-N
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Description

N-ethyl-2,4,5-trimethoxybenzamide is a chemical compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their diverse biological activities. This compound is characterized by the presence of an ethyl group and three methoxy groups attached to the benzene ring, along with an amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,4,5-trimethoxybenzamide typically involves the reaction of 2,4,5-trimethoxybenzoic acid with ethylamine. The process can be summarized as follows:

    Formation of 2,4,5-trimethoxybenzoyl chloride: This is achieved by reacting 2,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The resulting 2,4,5-trimethoxybenzoyl chloride is then reacted with ethylamine in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 2,4,5-trimethoxybenzoic acid or 2,4,5-trimethoxybenzaldehyde.

    Reduction: Formation of N-ethyl-2,4,5-trimethoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-ethyl-2,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-2,4,5-trimethoxybenzamide
  • N-(2-ethyl-6-methylphenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-ethyl-2,4,5-trimethoxybenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of an ethyl group. This unique structure can result in distinct biological activities and chemical reactivity compared to other benzamide derivatives.

Properties

IUPAC Name

N-ethyl-2,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-5-13-12(14)8-6-10(16-3)11(17-4)7-9(8)15-2/h6-7H,5H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGCZZJYQWMURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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